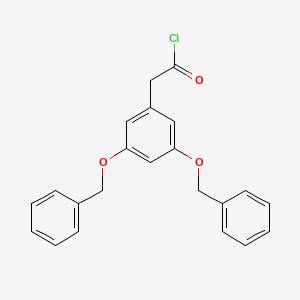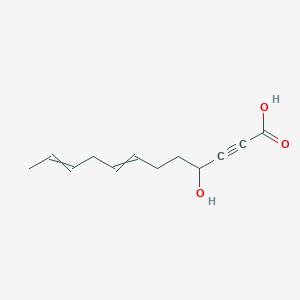
4-Hydroxydodeca-7,10-dien-2-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxydodeca-7,10-dien-2-ynoic acid is a polyunsaturated fatty acid characterized by the presence of a hydroxyl group at the fourth carbon, double bonds at the seventh and tenth positions, and a triple bond at the second position. This compound is known for its unique structure, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxydodeca-7,10-dien-2-ynoic acid typically involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones substituted by halogen groups activated by boron trifluoride diethyl etherate (BF3·Et2O). This stereoselective synthesis method ensures the formation of the desired dienynoic acid with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as purification through column chromatography and characterization using techniques like IR spectroscopy, NMR spectroscopy, and X-ray diffraction .
化学反应分析
Types of Reactions: 4-Hydroxydodeca-7,10-dien-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double and triple bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-Hydroxydodeca-7,10-dien-2-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 4-hydroxydodeca-7,10-dien-2-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and unsaturated bonds play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical processes and pathways .
相似化合物的比较
10-Hydroxy-(2E,8E)-decadien-4-ynoic acid: A medium-chain fatty acid with similar structural features but differing in chain length and position of functional groups.
10-Hydroxy-2E,8E-Decadiene-4,6-diynoic acid: Another medium-chain fatty acid with additional triple bonds, leading to different chemical properties.
Uniqueness: 4-Hydroxydodeca-7,10-dien-2-ynoic acid is unique due to its specific arrangement of double and triple bonds, along with the hydroxyl group. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
64807-38-1 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
4-hydroxydodeca-7,10-dien-2-ynoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h2-3,5-6,11,13H,4,7-8H2,1H3,(H,14,15) |
InChI 键 |
NZRQTHDNBBLASU-UHFFFAOYSA-N |
规范 SMILES |
CC=CCC=CCCC(C#CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


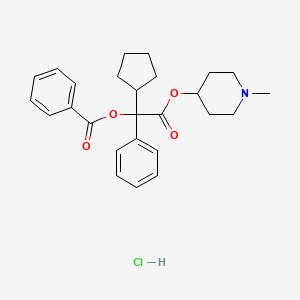
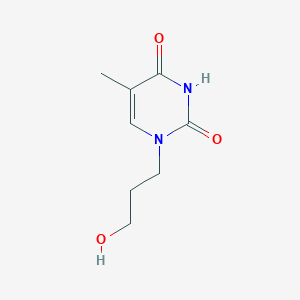

![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)

![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
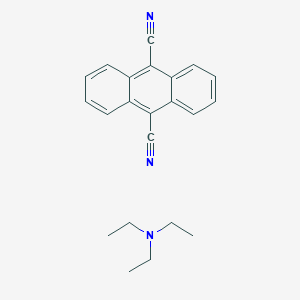
![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)
![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)

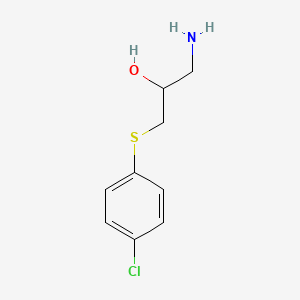
![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
